molecular formula C12H17NO2 B1310780 N-(4-oxo-1-adamantyl)acetamide CAS No. 16790-59-3

N-(4-oxo-1-adamantyl)acetamide

Cat. No. B1310780
CAS RN: 16790-59-3
M. Wt: 207.27 g/mol
InChI Key: DNADEDKIQXROFJ-UHFFFAOYSA-N
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Description

N-(4-oxo-1-adamantyl)acetamide is a derivative of adamantane, a bulky, rigid, and diamond-like structure that is incorporated into various compounds to enhance their stability and modify their physical and chemical properties. Adamantane derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antiviral and antimicrobial agents, as well as their role in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease .

Synthesis Analysis

The synthesis of N-(1-adamantyl)acetamide and its derivatives often involves the use of adamantane or its functionalized forms as starting materials. For instance, amidation reactions with acetonitrile and bromotrichloromethane in the presence of Mo(CO)6 in an aqueous medium have been employed to produce N-(1-adamantyl)acetamide, which can be further deacetylated to yield 1-aminoadamantane, an active pharmaceutical ingredient . Additionally, N-[(adamantan-1-yl)alkyl]acetamides have been synthesized and used as building blocks for the creation of polyfunctional derivatives and peptidomimetics .

Molecular Structure Analysis

The molecular structure of N-(1-adamantyl)acetamide has been characterized by various studies. It crystallizes in the space group C2/c, with the acetamide groups linked by N—H—O hydrogen bonds, maintaining a conformation similar to that found in its methanol-water solvate . The adamantane core provides a rigid framework that influences the overall conformation of the molecule and its interactions within the crystal lattice .

Chemical Reactions Analysis

N-(1-adamantyl)acetamide exhibits reactivity that allows it to participate in the formation of crystalline complexes with metal cations such as uranyl and plutonyl. These complexes involve coordination through the oxygen atom of the amide function and are significant in the context of nuclear waste management and the study of actinide chemistry . The molecule also shows potential as a selective inhibitor for different molecular forms of acetylcholinesterase, which is relevant for the development of therapeutic agents for Alzheimer's disease .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-adamantyl)acetamide derivatives are influenced by the adamantane moiety. For example, the methanol-water solvate of N-(1-adamantyl)acetamide demonstrates a specific solvation pattern, with hydrogen bonds forming a ribbon-like structure in the crystal lattice. This solvation behavior is indicative of the molecule's ability to engage in hydrogen bonding and its potential solubility characteristics . The adamantyl substituent's position relative to the acetamide moiety also affects the molecule's geometry and intermolecular interactions, as observed in the crystal structure of related compounds .

Scientific Research Applications

Chemical Synthesis and Biological Activity

N-(1-Adamantyl)acetamide and its derivatives serve as starting compounds for synthesizing biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities and have been used in treating and preventing influenza, herpes, and pneumonia. A significant application includes the synthesis of 1-aminoadamantane, the active component of midantane, which is used in treating Parkinson’s disease (R. Khusnutdinov et al., 2011).

Crystallography and Material Studies

N-(1-Adamantyl)acetamide forms a methanol-water solvate, showcasing its ability to engage in complex hydrogen bonding networks. This property is crucial for understanding the material's structural characteristics and its potential applications in designing novel materials with specific molecular interactions (S. Kashino et al., 1998).

Pharmacological Applications

A notable pharmacological application is in the synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson drug. Research highlights a simple and economical process for producing amantadine hydrochloride through intermediate stages involving N-(1-adamantyl)acetamide. This process emphasizes the compound's role in efficient drug synthesis, offering potential for large-scale production with reduced environmental impact (Phuong Dung Phan Thi et al., 2022).

Nuclear Chemistry

The compound also finds application in nuclear chemistry, where it acts as a precipitating agent for hexavalent uranyl cation in concentrated nitric acid aqueous solution, forming crystalline complexes. This demonstrates its utility in the selective extraction and management of nuclear materials (G. Loubert et al., 2020).

Medicinal Chemistry

In medicinal chemistry, N-(1-adamantyl)acetamide derivatives have been explored as potent inhibitors of Mycobacterium tuberculosis, showcasing the compound's versatility in drug development and the potential for treating tuberculosis. This research underlines the importance of structural modification in achieving desired biological activities (Dinesh Addla et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, N-(1-adamantyl)acetamide, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation and respiratory irritation . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-(4-oxo-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNADEDKIQXROFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)C(=O)C(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416802
Record name N-(4-oxo-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-adamantyl)acetamide

CAS RN

16790-59-3
Record name N-(4-oxo-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Mixture of 10 mmole 1-acetylaminoadamantane (Aldrich chemical Company, Inc.), 1 mmole of N-hydroxyphthalimide (NHPI), 0.05 mmole of vanadium (III) acetylacetonato (V(AA)3) and 25 mL of acetic acid was stirred under an oxygen atmosphere and the conditions represented in Table 1 (temperature and time). The products in the reaction mixture were analyzed by gas chromatography, and, as a result, 1-acetylamino-3-adamantanol (compound 1), 1-acetylamino-3,5-adamantanediol (compound 2) and 1-acetylamino-4-adamantanone (compound 3) were obtained with conversions and yields represented in Table 1.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.2 g of nitryltetrafluoroborate in 15 ml of acetonitrile is cooled to 0° C. and a solution of 2.17 g of 5-bromo-2-oxoadamantane [preparation is described in H. W. Geluk, SYNTHESIS, p. 374 (1972)] in 15 ml of acetonitrile is added with rapid stirring and cooling. The reaction mixture is stirred for 30 minutes then poured into water and extracted with diethyl ether. The diethyl ether extract is washed with 5% sodium bicarbonate solution and water and dried over magnesium sulfate. The solvent is removed under reduced pressure to give N-(2-oxoadamantan-5-yl)acetamide. Substitution of an equivalent quantity of N-(2-oxoadamantan-5-yl)acetamide for the methyl 2-oxoadamantane-1-carbamate of Example 57 and substantial repetition of the procedures detailed therein provides methyl L-tyrosyl-D-methionylglycyl-L-phenylalanyl-5-amino-2-adamantanecarboxylate hydrochloride which is represented by the formula ##STR68##
[Compound]
Name
nitryltetrafluoroborate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Mixture of 10 mmole 1-acetylaminoadamantane (Aldrich chemical Company, Inc.), 1 mmole of N-hydroxyphthalimide (NHPI), 0.05 mmole of vanadium(III)acetylacetonato (V(AA)3) and 25 mL of acetic acid was stirred under an oxygen atmosphere and the conditions represented in Table 1 (temperature and time). The products in the reaction mixture were analyzed by gas chromatography, and, as a result, 1-acetylamino-3-adamantanol (compound 1), 1-acetylamino-3,5-adamatanediol (compound 2) and 1-acetylamino-4-adamantanone (compound 3) were obtained with conversions and yields represented in Table 1.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
vanadium(III)acetylacetonato
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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